molecular formula C14H15N3O2 B2645514 5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034399-38-5

5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2645514
CAS No.: 2034399-38-5
M. Wt: 257.293
InChI Key: PVKKRAKIIZSEBP-UHFFFAOYSA-N
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Description

5-(2-Methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a sophisticated dihydropyrazolopyrazine derivative offered as a high-purity building block for medicinal chemistry and drug discovery research. This compound features a fused bicyclic system comprising a pyrazole ring fused to a partially saturated pyrazine ring, which is further functionalized with a 2-methoxybenzoyl group. This specific molecular architecture is designed to mimic ATP and interact with the binding pockets of various kinase enzymes, making it a valuable scaffold for developing targeted therapeutics . The core pyrazolo[1,5-a]pyrazine structure is recognized in scientific literature as a privileged scaffold in the design of inhibitors for protein kinases, which are critical regulators of cell signaling and prominent therapeutic targets in oncology and immunology . Furthermore, closely related 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine compounds have been specifically investigated for their potential in the treatment of infectious diseases, highlighting the therapeutic relevance of this chemical class . Researchers can utilize this compound as a key intermediate to explore structure-activity relationships (SAR), aiming to develop potent and selective inhibitors for kinases such as PI3Kδ, a target for inflammatory and autoimmune diseases, and other clinically relevant enzymes . Its well-defined structure allows for further synthetic modification, facilitating the creation of diverse compound libraries for high-throughput screening and lead optimization campaigns. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific investigations.

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-19-13-5-3-2-4-12(13)14(18)16-8-9-17-11(10-16)6-7-15-17/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKKRAKIIZSEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxybenzoyl chloride with a suitable pyrazole derivative under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical parameters of similar pyrazolo[1,5-a]pyrazine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
5-(2-Methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine C₁₄H₁₃N₃O₂ 263.28 g/mol 2-Methoxybenzoyl at position 5 Not explicitly reported Target Compound
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride C₇H₉ClF₃N₃ 227.62 g/mol Trifluoromethyl at position 2 High purity grades available (≥99%)
4-Oxo-N-[(pyridin-2-yl)methyl]-5-[3-(trifluoromethyl)phenyl]methyl derivative C₂₀H₁₈F₃N₅O₂ 433.38 g/mol Trifluoromethylphenyl, pyridylmethyl groups IC₅₀: 37.02 µM (p38 MAPK inhibition)
Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride C₁₀H₁₆ClN₃O₂ 245.71 g/mol Ethyl ester at position 2, methyl at 6 CAS: 1955492-72-4

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in enhances lipophilicity and metabolic stability compared to the methoxybenzoyl group in the target compound, which may improve bioavailability but reduce aqueous solubility.
  • Biological Activity : The 4-oxo derivative in demonstrates p38 MAPK inhibition (IC₅₀ = 37.02 µM), suggesting that electron-deficient substituents (e.g., trifluoromethyl) enhance kinase binding affinity.
  • Synthetic Accessibility : The ethyl ester derivative in highlights the feasibility of introducing carboxylate functionalities, which are useful for further derivatization.

Fluorescence and Spectral Properties

  • The 2-methoxybenzoyl group in the target compound may similarly enhance fluorescence due to extended π-conjugation.
  • Spectral Shifts : Substituents such as phenyl or nitro groups (e.g., 5-methyl-2-nitro derivative in ) cause bathochromic shifts in UV-Vis spectra compared to simpler alkyl-substituted derivatives.

Biological Activity

5-(2-Methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrazine core with a methoxybenzoyl substituent. Its molecular formula is C12H10N4OC_{12}H_{10}N_4O, and it has a molecular weight of approximately 226.24 g/mol. The structure can be represented as follows:

5 2 Methoxybenzoyl 4H 5H 6H 7H pyrazolo 1 5 a pyrazine\text{5 2 Methoxybenzoyl 4H 5H 6H 7H pyrazolo 1 5 a pyrazine}

Research indicates that compounds within the pyrazolo family often exhibit their biological effects through interactions with various molecular targets. For example:

  • Enzyme Inhibition : Pyrazolo compounds are known to inhibit specific enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Receptor Binding : These compounds may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Anticancer Activity

Several studies have reported the anticancer properties of pyrazolo derivatives. The mechanism often involves the inhibition of tumor growth by targeting specific pathways associated with cancer cell proliferation.

  • Case Study : A study demonstrated that pyrazolo derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested .

Antimicrobial Activity

Pyrazolo compounds have also shown promising antimicrobial properties against both bacterial and fungal strains.

  • Research Findings : In vitro assays revealed that this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds. Below is a summary table highlighting key biological activities:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundModerateSignificantEnzyme inhibition and receptor binding
Pyrazolo[3,4-d]pyrimidine derivativesHighModerateCDK inhibition
Pyrazolo[1,3-b]thiazole derivativesHighHighMultiple enzyme targets

Q & A

Q. What are the optimal synthetic routes for 5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Core Formation : Construct the pyrazolo[1,5-a]pyrazine core via cyclization of precursors like aminopyrazoles or hydrazine derivatives under reflux conditions in ethanol or THF .
  • Functionalization : Introduce the 2-methoxybenzoyl group via acylation (e.g., Friedel-Crafts acylation) or coupling reactions (e.g., Suzuki-Miyaura for aromatic substituents).
  • Optimization : Adjust temperature (60–100°C), solvent polarity (DMF for acylation), and catalysts (e.g., Pd for cross-coupling) to improve yield (>70%) and purity (>95%) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for intermediates .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns (e.g., methoxybenzoyl proton signals at δ 3.8–4.0 ppm) and core integrity .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ expected at m/z 299.1) .
  • X-ray Crystallography : Resolve 3D conformation for stereochemical validation (if crystalline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antiviral vs. anticancer effects)?

  • Assay Validation : Cross-validate activity using standardized cell lines (e.g., HepG2 for HBV, MCF-7 for cancer) and controls (e.g., entecavir for antivirals) .
  • Structural Purity : Ensure compound purity via HPLC and NMR; impurities (e.g., unreacted acyl intermediates) may skew bioactivity .
  • Analog Comparisons : Test structurally related analogs (e.g., trifluoromethyl or chlorophenyl variants) to isolate functional group contributions .
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify pathway-specific effects (e.g., capsid assembly modulation vs. kinase inhibition) .

Q. What methodologies are recommended for in silico modeling of this compound’s interactions with biological targets?

  • Molecular Docking : Simulate binding to HBV capsid proteins (PDB: 5E0I) or kinases (e.g., VEGFR2) using AutoDock Vina or Schrödinger .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-target complexes .
  • QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with bioactivity data to predict optimized derivatives .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in HBV inhibition?

  • Capsid Assembly Assays : Use electron microscopy to visualize disrupted capsid formation in HBV-infected cells .
  • SPR Analysis : Measure binding kinetics (ka/kd) to recombinant HBV core proteins .
  • Resistance Profiling : Serial passaging of HBV in the presence of the compound to identify mutations (e.g., core protein G145R) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Salt Formation : Hydrochloride salts enhance aqueous solubility (tested via shake-flask method) .
  • Prodrug Design : Esterify the methoxybenzoyl group for hydrolytic activation in plasma .
  • Nanocarriers : Encapsulate in PEGylated liposomes (size <200 nm) to improve circulation time .

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